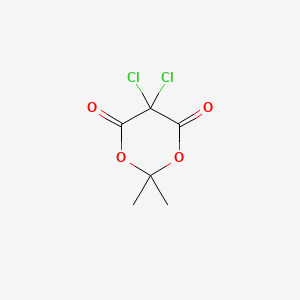
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its crystalline colorless solid form and is sparingly soluble in water . It decomposes upon heating, releasing carbon dioxide and acetone .
Properties
CAS No. |
477558-77-3 |
|---|---|
Molecular Formula |
C6H6Cl2O4 |
Molecular Weight |
213.01 g/mol |
IUPAC Name |
5,5-dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H6Cl2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 |
InChI Key |
ZAEBZFNVMNVWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The original synthesis of 5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where chlorine atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione is similar to other compounds such as dimedone and barbituric acid . it is unique in its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π*CO, resulting in strong destabilization of the C-H bond .
Similar compounds include:
- Dimedone
- Barbituric acid
- Dimethyl malonate
Biological Activity
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as Dichloromeldrum's acid (DiCMA), is a synthetic compound with significant relevance in medicinal chemistry. This compound serves as a versatile reagent in organic synthesis, particularly for the chloracetylation of amines. Its biological activity has garnered attention in recent research, highlighting its potential applications in pharmacology and therapeutic development.
- Molecular Formula : C₆H₆Cl₂O₄
- CAS Number : 477558
- Molecular Weight : 195.02 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : Approximately 92-96 °C
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of DiCMA. It has been noted for its ability to enhance the efficacy of certain antibiotics against resistant bacterial strains. For instance:
- Synergistic Effects : In a study evaluating its interaction with antibiotics such as amikacin and gentamicin, DiCMA demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The MIC for E. coli was reduced from 19.5 µg/mL to 4.9 µg/mL when combined with amikacin .
The mechanism by which Dichloromeldrum's acid exhibits its biological effects is primarily through the modulation of antibiotic activity. It alters the bacterial cell membrane permeability, allowing for increased uptake of antibiotics and thereby reversing resistance phenotypes in certain strains .
Case Studies
- Antibacterial Activity Against Multiresistant Strains :
- Potential Antiviral Applications :
- While primarily studied for antibacterial properties, preliminary findings suggest that DiCMA may also possess antiviral activities. Research into its effects on viral replication is ongoing, with early results indicating potential efficacy against certain viral pathogens.
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of Dichloromeldrum's acid compared to other similar compounds:
| Compound Name | Antibacterial Activity | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | High | Potential | Effective against resistant strains |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Moderate | Limited | Used primarily as a precursor |
| Meldrum's Acid | Low | None | Less effective in antimicrobial applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


